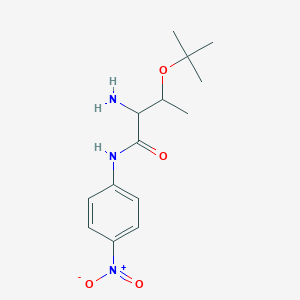
H-Thr(tBu)-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Thr(tBu)-pNA, also known as N-tert-butoxycarbonyl-L-threonine p-nitroanilide, is a synthetic compound used primarily in peptide synthesis. It is a derivative of threonine, an essential amino acid, and is often utilized in the field of biochemistry and molecular biology for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr(tBu)-pNA typically involves the protection of the threonine amino group with a tert-butoxycarbonyl (tBu) group. This is followed by the coupling of the protected threonine with p-nitroaniline (pNA). The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
H-Thr(tBu)-pNA undergoes several types of chemical reactions, including:
Oxidation: The nitro group in p-nitroaniline can be reduced to an amino group under specific conditions.
Reduction: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Acidic conditions using trifluoroacetic acid (TFA) are commonly employed to remove the tert-butoxycarbonyl group.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the free amine form of threonine.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
H-Thr(tBu)-pNA has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and as a building block for more complex molecules.
Biology: It serves as a substrate in enzymatic assays to study protease activity.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of H-Thr(tBu)-pNA involves its role as a substrate in enzymatic reactions. The compound is recognized and cleaved by specific proteases, releasing p-nitroaniline, which can be quantitatively measured. This property makes it useful in studying enzyme kinetics and inhibitor screening .
Comparison with Similar Compounds
H-Thr(tBu)-pNA can be compared with other similar compounds such as:
H-Thr(tBu)-OH: A threonine derivative used in peptide synthesis.
Fmoc-Thr(tBu)-OH: Another threonine derivative with a different protecting group used in solid-phase peptide synthesis.
Boc-Thr(tBu)-OH: Similar to this compound but with a different protecting group and used in different synthetic applications.
Conclusion
This compound is a versatile compound with significant applications in peptide synthesis, enzymatic assays, and pharmaceutical research. Its unique properties and reactivity make it an essential tool in various scientific fields.
Properties
Molecular Formula |
C14H21N3O4 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide |
InChI |
InChI=1S/C14H21N3O4/c1-9(21-14(2,3)4)12(15)13(18)16-10-5-7-11(8-6-10)17(19)20/h5-9,12H,15H2,1-4H3,(H,16,18) |
InChI Key |
HBUYIPFLLYBSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)
![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)
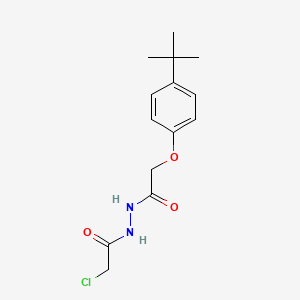
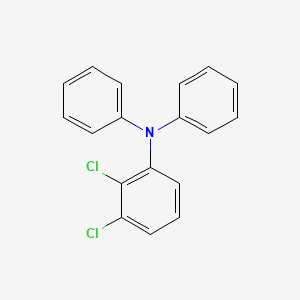
![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)
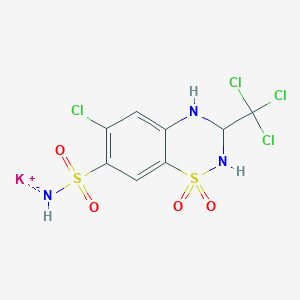
![7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine](/img/structure/B12295135.png)
![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid](/img/structure/B12295150.png)
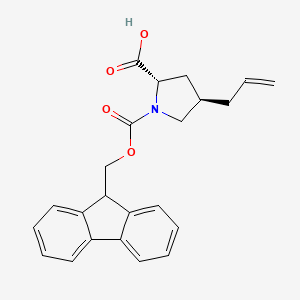
![[2-Hydroxy-5-(5-hydroxy-3,4-disulfooxyoxan-2-yl)oxy-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B12295163.png)
![N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12295167.png)
![(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyl-oxan-2-yl]-1,5-diisocyano-2,5-dimethyl-decalin-2-ol](/img/structure/B12295175.png)
![N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide](/img/structure/B12295176.png)
![9-(2-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-4,5-dimethoxyphenoxy)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12295180.png)
